molecular formula C12H14FNO2 B8354902 N-(2-Fluoro-6-formylphenyl)pivalamide

N-(2-Fluoro-6-formylphenyl)pivalamide

Cat. No.: B8354902
M. Wt: 223.24 g/mol
InChI Key: CFRLPRKAHCVMCB-UHFFFAOYSA-N
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Description

N-(2-Fluoro-6-formylphenyl)pivalamide is a pivalamide derivative featuring a benzene ring substituted with a fluorine atom at the 2-position and a formyl group (-CHO) at the 6-position. The pivalamide moiety (-NHCOC(CH₃)₃) serves as a bulky, electron-withdrawing group, which enhances stability and influences reactivity in synthetic applications.

Properties

Molecular Formula

C12H14FNO2

Molecular Weight

223.24 g/mol

IUPAC Name

N-(2-fluoro-6-formylphenyl)-2,2-dimethylpropanamide

InChI

InChI=1S/C12H14FNO2/c1-12(2,3)11(16)14-10-8(7-15)5-4-6-9(10)13/h4-7H,1-3H3,(H,14,16)

InChI Key

CFRLPRKAHCVMCB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=CC=C1F)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in substituents, backbone structure (benzene vs. pyridine), and functional groups. Key comparisons include:

Substituent Effects on Benzene Backbone

  • N-(2-Chloro-6-hydroxyphenyl)pivalamide (2c): Substituents: 2-Cl, 6-OH. Molecular Formula: C₁₁H₁₃ClNO₂; Molecular Weight: 226.68 g/mol. Synthesis: Prepared in 54% yield via hydroxylation of N-(2-chlorophenyl)pivalamide . Reactivity: The hydroxyl group enables hydrogen bonding and participation in oxidation or coupling reactions, contrasting with the formyl group’s nucleophilic reactivity in the target compound. Spectroscopic Data: ¹³C NMR shows a carbonyl signal at δ 176.88 ppm, distinct from the formyl group’s expected δ 190–200 ppm .

Pyridine-Based Pivalamide Derivatives

  • N-(5-Fluoro-4-formyl-3-iodopyridin-2-yl)pivalamide: Substituents: Pyridine backbone with 5-F, 4-CHO, 3-I. Molecular Formula: C₁₂H₁₂FINO₂; Molecular Weight: 347.14 g/mol. Applications: The iodine substituent enables cross-coupling reactions (e.g., Suzuki), while the formyl group allows condensation or reduction . Electronic Effects: The pyridine ring’s electron-deficient nature alters reactivity compared to benzene derivatives.
  • N-(5-Fluoropyridin-2-yl)pivalamide :

    • Substituents: Pyridine with 5-F.
    • Molecular Formula: C₁₀H₁₃FN₂O; Molecular Weight: 196.22 g/mol.
    • Commercial Availability: Priced at $240–$3,000 depending on quantity, indicating industrial relevance .

Functional Group Implications

  • Formyl Group : Enhances electrophilicity, enabling reactions like imine formation or nucleophilic additions. This contrasts with hydroxyl or halogen substituents, which prioritize hydrogen bonding or cross-coupling, respectively.
  • Fluorine vs. Chlorine : Fluorine’s strong electron-withdrawing effect increases ring deactivation, reducing susceptibility to electrophilic substitution compared to chlorine .

Comparative Data Table

Compound Name Backbone Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
N-(2-Fluoro-6-formylphenyl)pivalamide Benzene 2-F, 6-CHO C₁₂H₁₄FNO₂ 223.24 Formyl enables nucleophilic additions
N-(2-Chloro-6-hydroxyphenyl)pivalamide Benzene 2-Cl, 6-OH C₁₁H₁₃ClNO₂ 226.68 Hydroxyl for hydrogen bonding
N-(5-Fluoro-4-formyl-3-iodopyridin-2-yl)pivalamide Pyridine 5-F, 4-CHO, 3-I C₁₂H₁₂FINO₂ 347.14 Iodine for cross-coupling
N-(5-Fluoropyridin-2-yl)pivalamide Pyridine 5-F C₁₀H₁₃FN₂O 196.22 Commercial availability

Stability and Reactivity Insights

  • Hydrolytic Stability : The pivalamide group’s steric bulk protects against hydrolysis. Fluorine’s electron-withdrawing effect further stabilizes the amide bond compared to chlorine or hydroxyl groups .
  • Synthetic Versatility : The formyl group in this compound offers a handle for derivatization (e.g., reductive amination), while pyridine-based analogs prioritize transition-metal-catalyzed reactions .

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